molecular formula C14H15Cl2NS B1416869 N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride CAS No. 1172037-94-3

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B1416869
CAS No.: 1172037-94-3
M. Wt: 300.2 g/mol
InChI Key: DHECBFDGFCEGLW-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride is a chemical compound with the molecular formula C14H15Cl2NS. It is a member of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a cyclopropanamine group attached to a thiophene ring substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur and a suitable carbonyl compound.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Cyclopropanamine Group: The cyclopropanamine group is attached through a nucleophilic substitution reaction, where the amine group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Cyclopropanamine Derivatives: Compounds like cyclopropanemethylamine and N-cyclopropylmethylamine have similar amine groups.

Uniqueness

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride is unique due to the combination of the thiophene ring, 2-chlorophenyl group, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10;/h1-4,7-8,10,16H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECBFDGFCEGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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